molecular formula C17H25ClN4O2 B6242029 tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 2613382-73-1

tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B6242029
CAS No.: 2613382-73-1
M. Wt: 352.9
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Description

tert-Butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate: is a synthetic organic compound known for its unique structural features, including a spirocyclic framework and a chloropyrazine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear or cyclic amine.

    Introduction of the Chloropyrazine Moiety: The chloropyrazine group is introduced via a nucleophilic substitution reaction, where a pyrazine derivative reacts with a chlorinating agent.

    Coupling with tert-Butyl Carboxylate: The final step involves coupling the intermediate with tert-butyl carboxylate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Adjusting reaction conditions such as temperature, pressure, and solvent choice to accommodate larger batch sizes.

    Purification Techniques: Utilizing methods like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chloropyrazine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its spirocyclic structure and chloropyrazine moiety may confer specific binding properties to proteins and enzymes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The chloropyrazine moiety may bind to certain enzymes or receptors, modulating their activity. The spirocyclic structure may enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-[(6-bromopyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 5-[(6-fluoropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 5-[(6-methylpyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate

Uniqueness

tert-Butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate is unique due to the presence of the chloropyrazine moiety, which may confer distinct chemical and biological properties compared to its analogs with different substituents on the pyrazine ring. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

CAS No.

2613382-73-1

Molecular Formula

C17H25ClN4O2

Molecular Weight

352.9

Purity

95

Origin of Product

United States

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